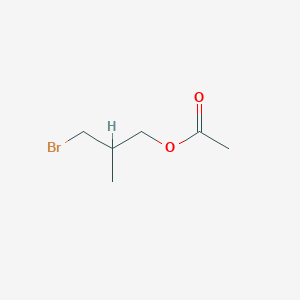

3-Bromo-2-methylpropyl acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

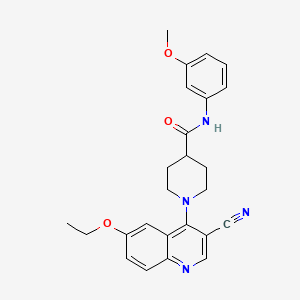

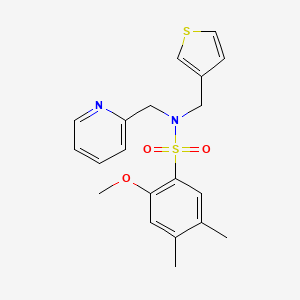

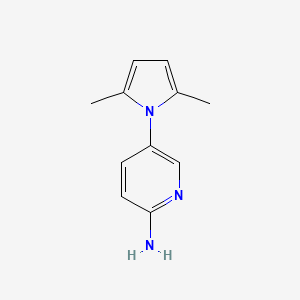

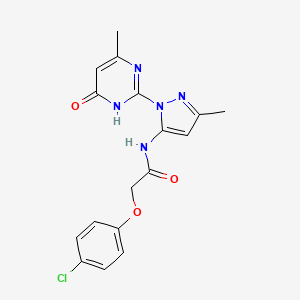

“3-Bromo-2-methylpropyl acetate” is a chemical compound with the molecular formula C6H11BrO2 . It is also known by other synonyms such as “this compound” and "acetic acid-(γ-bromo-isobutyl ester)" .

Molecular Structure Analysis

The molecular structure of “this compound” has been optimized using methods such as DFT and HF . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G(d,p) level of theory .Chemical Reactions Analysis

The chemical reactions of “this compound” could involve nucleophilic substitution mechanisms . These mechanisms are important in the transformation of alkyl halides .Wissenschaftliche Forschungsanwendungen

1. Catalysis and Chemical Synthesis

3-Bromo-2-methylpropyl acetate has shown its utility in catalysis and chemical synthesis. A study demonstrated that 3-diphenylphosphino-2-(diphenylphosphino)methyl-2-methylpropyl acetate acted as an efficient ligand for a Rh catalyst, achieving cross-coupling between arylzinc compounds and alkyl electrophiles. This highlights the compound's role in enhancing the specificity of Rh catalysis in chemical synthesis (Ejiri et al., 2010).

2. Organic Chemistry and Derivative Formation

The compound plays a significant role in the formation of organic derivatives. A research on stereospecific conversion of diols into orthoesters involved treatment with acetyl bromide, leading to the formation of 1,3-bromo acetates, showcasing the compound's importance in organic chemical transformations (Aftab et al., 2000).

3. Pharmaceutical and Medicinal Chemistry Applications

In the realm of pharmaceutical and medicinal chemistry, this compound is used in the synthesis of enantiomerically pure 3-substituted piperidines from lactam, demonstrating its role in the production of pharmacologically relevant compounds (Micouin et al., 1994).

4. Organic Reaction Mechanisms

The compound is also significant in studying organic reaction mechanisms. For instance, it was used in the study of acyloxy neighboring-group participation in the acid-catalyzed cleavage of methyl 2,3-anhydro-beta-D-ribofuranoside, providing insights into the position of halogen substitution in organic reactions (Hollenberg et al., 1975).

5. Analytical Chemistry

In analytical chemistry, the solubility properties of related compounds like 3-bromo-2-methyl benzoic acid were studied in various solvents, indicating the compound's relevance in understanding solubility and dissolution behaviors of similar compounds in different solvents (Gu et al., 2020).

6. Synthesis and Applications

The compound's potential in synthesis was demonstrated through a one-pot synthesis study, revealing its efficiency and high yield in certain reaction conditions, highlighting its practicality in chemical manufacturing processes (Gong Hong, 2008).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(3-bromo-2-methylpropyl) acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11BrO2/c1-5(3-7)4-9-6(2)8/h5H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRKUTLXLSVFBAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC(=O)C)CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BrO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2875048.png)

![(Z)-4-(N-benzyl-N-methylsulfamoyl)-N-(3-ethyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2875050.png)

![2-[(2-{2-[(1,3-benzodioxol-5-ylmethyl)amino]-2-oxoethyl}-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]-N-cyclohexylacetamide](/img/structure/B2875052.png)

![8-Methyl-8-azabicyclo[3.2.1]octan-2-one](/img/structure/B2875055.png)

![(2R)-2-[2-(Dimethylamino)ethoxy]propanoic acid;hydrochloride](/img/structure/B2875058.png)

![1-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-3-yl}ethan-1-one](/img/structure/B2875064.png)

![N-(2-(6-(ethylthio)-4-(isobutylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide](/img/structure/B2875065.png)